N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide
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Overview
Description
N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with bromophenyl, ethyl, and trimethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The ethyl and trimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.
Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine or amide coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the carboxamide group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1(2H)-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Studied for its antimicrobial and antioxidant properties.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Explored for its potential as an antimicrobial agent.
Properties
Molecular Formula |
C21H23BrN2O |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6-ethyl-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C21H23BrN2O/c1-5-15-6-11-19-18(12-15)14(2)13-21(3,4)24(19)20(25)23-17-9-7-16(22)8-10-17/h6-13H,5H2,1-4H3,(H,23,25) |
InChI Key |
ZBYKBMMUEVDINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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